Nitrate Ionophore V
Overview
Description
Nitrate Ionophore V is a chemical compound used primarily in potentiometric sensors for the selective detection of nitrate ions. Ionophores are molecules that facilitate the transport of ions across hydrophobic membranes, making them crucial in various analytical and environmental applications .
Preparation Methods
The preparation of Nitrate Ionophore V involves the synthesis of a specific ionophore that can selectively bind nitrate ions. The synthetic route typically includes the incorporation of functional groups that enhance the ionophore’s affinity for nitrate ions. The industrial production methods often involve the use of organic solvents and polymer matrices to create ion-selective membranes .
Chemical Reactions Analysis
Nitrate Ionophore V primarily undergoes complexation reactions with nitrate ions. The ionophore forms coordination complexes with nitrate ions, which are then detected potentiometrically. Common reagents used in these reactions include organic solvents and plasticizers that facilitate the incorporation of the ionophore into the membrane. The major product of these reactions is the nitrate-ionophore complex, which is essential for the selective detection of nitrate ions .
Scientific Research Applications
Nitrate Ionophore V has a wide range of applications in scientific research:
Chemistry: Used in the development of ion-selective electrodes for the detection of nitrate ions in various samples, including environmental and industrial samples
Biology: Plays a role in studying nitrate metabolism and transport in biological systems.
Industry: Used in environmental monitoring to detect nitrate pollution in water sources
Mechanism of Action
The mechanism of action of Nitrate Ionophore V involves the selective binding of nitrate ions through non-covalent interactions such as hydrogen bonding and electrostatic interactions. The ionophore has a hydrophilic center that interacts with the nitrate ions and a hydrophobic portion that facilitates its incorporation into the membrane. This selective binding allows for the potentiometric detection of nitrate ions .
Comparison with Similar Compounds
Nitrate Ionophore V is compared with other nitrate ionophores such as Nitrate Ionophore VI. While both ionophores are used for nitrate detection, this compound has been found to have a weaker binding interaction with nitrate ions compared to Nitrate Ionophore VI . Other similar compounds include tetradecylammonium nitrate and ionophores based on crown ethers .
Properties
IUPAC Name |
8,10,23,25-tetrazapentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(30),2,4,6,11,13,15,17,19,21,26,28-dodecaene-9,24-dithione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4S2/c31-25-27-21-13-5-1-9-17(21)18-10-2-6-14-22(18)28-26(32)30-24-16-8-4-12-20(24)19-11-3-7-15-23(19)29-25/h1-16H,(H2,27,29,31)(H2,28,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMHPPQEENVYSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3NC(=S)NC4=CC=CC=C4C5=CC=CC=C5NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445578 | |
Record name | Nitrate Ionophore V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221011-41-2 | |
Record name | Nitrate Ionophore V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitrate Ionophore V | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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